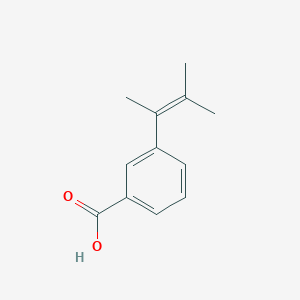

3-(1,2-Dimethyl-1-propenyl)benzoic acid

Descripción

3-(1,2-Dimethyl-1-propenyl)benzoic acid is a benzoic acid derivative characterized by a 1,2-dimethylpropenyl substituent at the third position of the aromatic ring.

Propiedades

Fórmula molecular |

C12H14O2 |

|---|---|

Peso molecular |

190.24 g/mol |

Nombre IUPAC |

3-(3-methylbut-2-en-2-yl)benzoic acid |

InChI |

InChI=1S/C12H14O2/c1-8(2)9(3)10-5-4-6-11(7-10)12(13)14/h4-7H,1-3H3,(H,13,14) |

Clave InChI |

ZIYWBEWMBVLFEP-UHFFFAOYSA-N |

SMILES |

CC(=C(C)C1=CC(=CC=C1)C(=O)O)C |

SMILES canónico |

CC(=C(C)C1=CC(=CC=C1)C(=O)O)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key similarities and differences between 3-(1,2-Dimethyl-1-propenyl)benzoic acid and related benzoic acid derivatives:

Table 1: Comparison of Benzoic Acid Derivatives

Structural and Functional Comparisons

DM-COOK (1-<i>p</i>-(3,3-Dimethyl-1-triazeno)benzoic acid)

- Structural Differences: The triazeno group in DM-COOK introduces nitrogen-rich functionality, enabling selective antimetastatic activity in Lewis lung carcinoma models. In contrast, the dimethylpropenyl group in the target compound may prioritize steric effects over direct biochemical interactions .

- Biological Activity : DM-COOK inhibits spontaneous metastasis by 90% without affecting primary tumor growth or cytotoxicity, suggesting a unique mechanism distinct from cytotoxic benzoic acid derivatives .

3-(2-Methyl-1H-imidazol-1-yl)benzoic Acid

- Applications : Part of the TocrisScreenPlus library (1,280 compounds), this derivative highlights the role of heterocyclic substituents in drug discovery. The imidazole group may enhance binding to metalloenzymes or receptors, though specific data are lacking .

Caffeic Acid

- Physicochemical Properties : The 3,4-dihydroxy groups confer strong antioxidant activity, making it valuable in food and cosmetic industries. Its lower lipophilicity compared to 3-(1,2-dimethylpropenyl)benzoic acid likely improves aqueous solubility but reduces membrane permeability .

3-Methylbenzoic Acid Derivatives

Toxicity and QSTR Insights

Quantitative structure-toxicity relationship (QSTR) models for benzoic acids () identify molecular connectivity indices (0JA, 1JA) and cross-factor JB as critical predictors of acute oral toxicity (LD50) in mice.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.